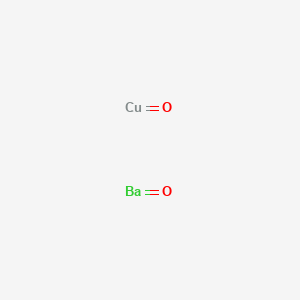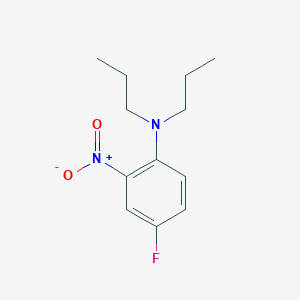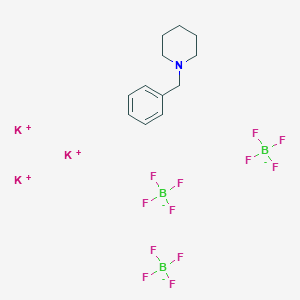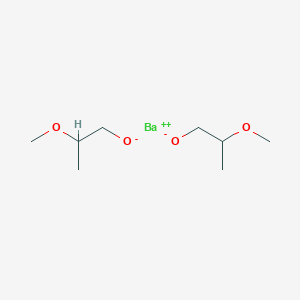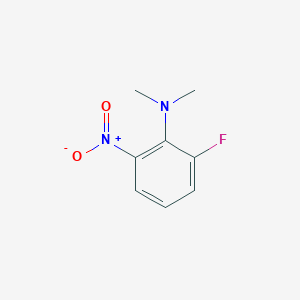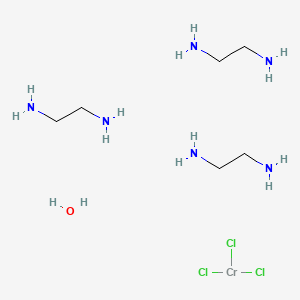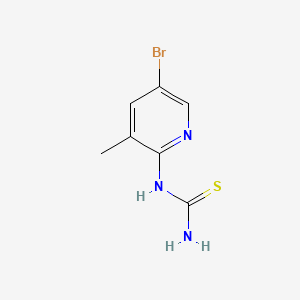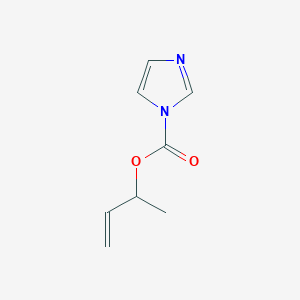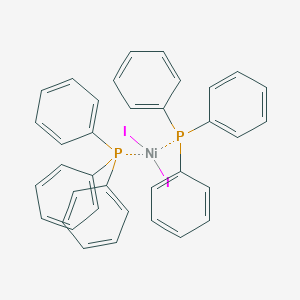
Diiodobis(triphenylphosphine)nicke
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodobis(triphenylphosphine)nickel is an organometallic compound with the chemical formula C36H30I2NiP2. It is a coordination complex where a nickel atom is bonded to two iodine atoms and two triphenylphosphine ligands. This compound is known for its applications in catalysis and organic synthesis.
Preparation Methods
Diiodobis(triphenylphosphine)nickel can be synthesized through various methods. One common synthetic route involves the reaction of nickel(II) iodide with triphenylphosphine in a suitable solvent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:
NiI2+2PPh3→NiI2(PPh3)2
The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Diiodobis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The iodine atoms can be substituted with other ligands, such as halides or pseudohalides.
Carboxylation: It can catalyze the carboxylation of olefins and acetylenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide sources. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diiodobis(triphenylphosphine)nickel has several scientific research applications:
Mechanism of Action
The mechanism by which diiodobis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center with various substrates. The triphenylphosphine ligands stabilize the nickel center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the nickel center facilitates the addition of hydrogen to unsaturated substrates .
Comparison with Similar Compounds
Diiodobis(triphenylphosphine)nickel can be compared with other similar compounds, such as:
Dichlorobis(triphenylphosphine)nickel: This compound has chlorine atoms instead of iodine and exhibits different reactivity and catalytic properties.
Dibromobis(triphenylphosphine)nickel: Similar to the diiodo compound but with bromine atoms, it also shows distinct chemical behavior.
The uniqueness of diiodobis(triphenylphosphine)nickel lies in its specific reactivity patterns and the stability provided by the iodine ligands.
Properties
IUPAC Name |
diiodonickel;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNPPNNEDIAJL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30I2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

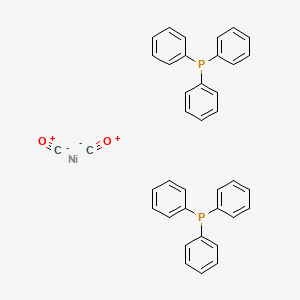

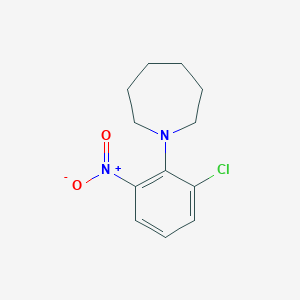
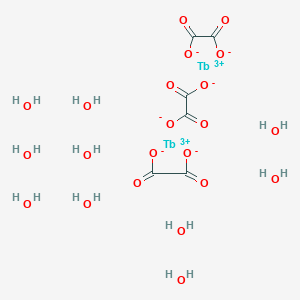
![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)
